Cas no 1808068-52-1 (1-(5-Methylisoxazol-3-yl)ethanamine)

1-(5-メチルイソキサゾール-3-イル)エタンアミンは、イソキサゾール骨格を有する有機化合物であり、医薬品中間体や生物活性分子の合成において重要な役割を果たします。その特異的な構造は、高い反応性と選択性を提供し、特に神経科学分野でのリガンド設計や酵素阻害剤開発に有用です。安定性に優れ、官能基の修飾が容易な点が特徴で、創薬研究における多様な分子構築に適しています。また、適度な極性を有するため、溶媒への溶解性が良好であり、実験操作上の利便性も備えています。

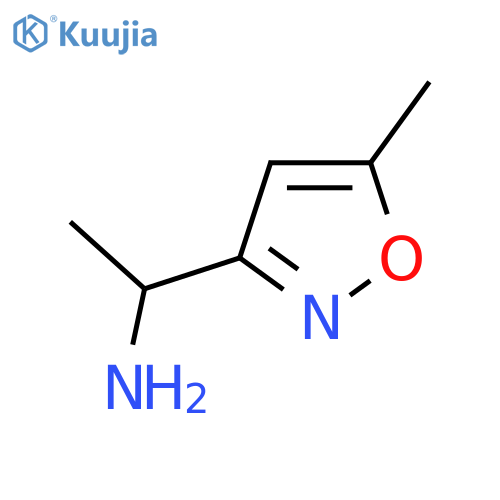

1808068-52-1 structure

商品名:1-(5-Methylisoxazol-3-yl)ethanamine

CAS番号:1808068-52-1

MF:C6H10N2O

メガワット:126.156401157379

MDL:MFCD28139417

CID:4708303

PubChem ID:91647657

1-(5-Methylisoxazol-3-yl)ethanamine 化学的及び物理的性質

名前と識別子

-

- 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine

- 1-(5-methylisoxazol-3-yl)ethanamine

- (1R)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

- (1S)-1-(5-Methyl-1,2-oxazol-3-yl)ethan-1-amine

- 1-(5-Methylisoxazol-3-yl)ethanamine

-

- MDL: MFCD28139417

- インチ: 1S/C6H10N2O/c1-4-3-6(5(2)7)8-9-4/h3,5H,7H2,1-2H3

- InChIKey: LEFVDZCQGFWHQB-UHFFFAOYSA-N

- ほほえんだ: O1C(C)=CC(C(C)N)=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 97.1

- トポロジー分子極性表面積: 52

1-(5-Methylisoxazol-3-yl)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-190362-10g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |

1808068-52-1 | 10g |

$3868.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | D635832-1g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine HCl salt |

1808068-52-1 | 97% | 1g |

$3550 | 2025-02-26 | |

| eNovation Chemicals LLC | D635832-10g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine HCl salt |

1808068-52-1 | 97% | 10g |

$5850 | 2024-08-03 | |

| Enamine | EN300-190362-0.25g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |

1808068-52-1 | 0.25g |

$828.0 | 2023-09-18 | ||

| Enamine | EN300-190362-2.5g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |

1808068-52-1 | 2.5g |

$1763.0 | 2023-09-18 | ||

| Enamine | EN300-190362-5g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |

1808068-52-1 | 5g |

$2608.0 | 2023-09-18 | ||

| Enamine | EN300-190362-1.0g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |

1808068-52-1 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-190362-0.05g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |

1808068-52-1 | 0.05g |

$756.0 | 2023-09-18 | ||

| Enamine | EN300-190362-0.1g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine |

1808068-52-1 | 0.1g |

$792.0 | 2023-09-18 | ||

| eNovation Chemicals LLC | D635832-10g |

(1R)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine HCl salt |

1808068-52-1 | 97% | 10g |

$5850 | 2025-02-25 |

1-(5-Methylisoxazol-3-yl)ethanamine 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

1808068-52-1 (1-(5-Methylisoxazol-3-yl)ethanamine) 関連製品

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 68551-17-7(Isoalkanes, C10-13)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量